5-Ethenyl-2-(propan-2-yl)-2H-tetrazole
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Overview
Description
5-Ethenyl-2-(propan-2-yl)-2H-tetrazole is a heterocyclic compound featuring a tetrazole ring substituted with an ethenyl group and an isopropyl group. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethenyl-2-(propan-2-yl)-2H-tetrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an isopropyl-substituted hydrazine with an ethenyl-substituted nitrile in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate the formation of the tetrazole ring.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Ethenyl-2-(propan-2-yl)-2H-tetrazole undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The tetrazole ring can be reduced to form amines or other nitrogen-containing compounds.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Amines and hydrazines.
Substitution: Various substituted tetrazoles with different functional groups.
Scientific Research Applications
5-Ethenyl-2-(propan-2-yl)-2H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5-Ethenyl-2-(propan-2-yl)-2H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to active sites of enzymes and inhibit their activity. Additionally, the ethenyl and isopropyl groups can enhance the compound’s binding affinity and selectivity for certain targets.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-2-(propan-2-yl)-2H-tetrazole: Similar structure but with a methyl group instead of an ethenyl group.
5-Ethenyl-2-(methyl)-2H-tetrazole: Similar structure but with a methyl group instead of an isopropyl group.
2-(Propan-2-yl)-2H-tetrazole: Lacks the ethenyl group, making it less reactive in certain chemical reactions.
Uniqueness
5-Ethenyl-2-(propan-2-yl)-2H-tetrazole is unique due to the presence of both ethenyl and isopropyl groups, which confer distinct chemical properties and reactivity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
CAS No. |
143918-69-8 |
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Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
5-ethenyl-2-propan-2-yltetrazole |
InChI |
InChI=1S/C6H10N4/c1-4-6-7-9-10(8-6)5(2)3/h4-5H,1H2,2-3H3 |
InChI Key |
ALUPAKHJDKXMJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1N=C(N=N1)C=C |
Origin of Product |
United States |
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